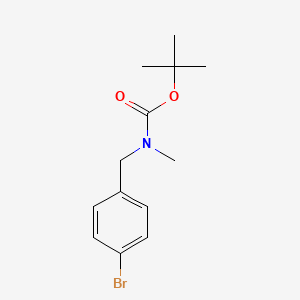
(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester
Vue d'ensemble
Description
“(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester” is a unique chemical compound with the empirical formula C13H18BrNO2 . It has a molecular weight of 300.19 and is typically found in solid form .
Molecular Structure Analysis
The SMILES string of this compound isO=C(OC(C)(C)C)N(C)CC1=CC=C(Br)C=C1 . This provides a textual representation of the compound’s structure, indicating the presence of a carbamic acid ester group, a bromobenzyl group, and a tert-butyl ester group. Chemical Reactions Analysis
While specific reactions involving “(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester” are not available, esters in general can undergo a variety of reactions. One such reaction is hydrolysis, which is the splitting of the ester with water. The hydrolysis of esters is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
“(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester” is a solid compound . Its molecular weight is 300.19 , and its empirical formula is C13H18BrNO2 .Applications De Recherche Scientifique
Chiral Auxiliary and Synthesis
One application of related compounds involves using tert-butyl carbamates in the synthesis of chiral auxiliaries and intermediates in organic synthesis. For example, N-(tert-Butoxycarbonyl)-L-valine methyl ester and related compounds are used in oxazolidinones and enolates synthesis, demonstrating the role of tert-butyl carbamates in complex organic synthesis processes (Brenner, Vecchia, Leutert, & Seebach, 2003).
Deprotection in Organic Synthesis
Tert-butyl carbamates, including those structurally similar to the compound , are used in deprotection reactions in organic synthesis. Aqueous phosphoric acid, for instance, is effectively used for deprotection of tert-butyl carbamates. This indicates the compound’s role in synthetic pathways where protection and subsequent deprotection of functional groups are required (Li et al., 2006).
Propriétés
IUPAC Name |
tert-butyl N-[(4-bromophenyl)methyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUCSVYIICFIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester | |
CAS RN |
260809-26-5 | |
| Record name | tert-butyl N-[(4-bromophenyl)methyl]-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1444300.png)
![Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1444301.png)
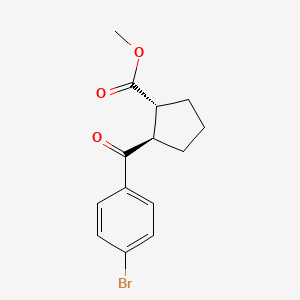
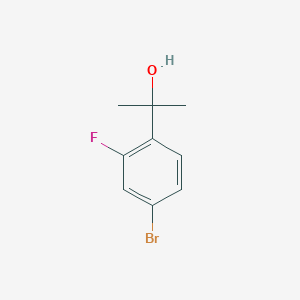
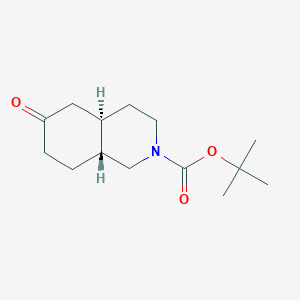
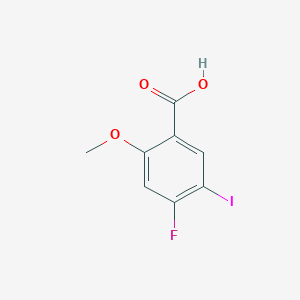
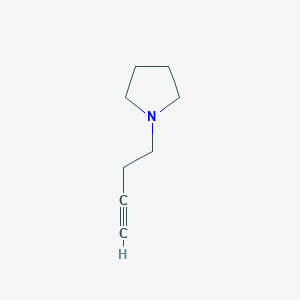
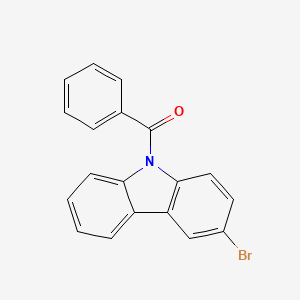
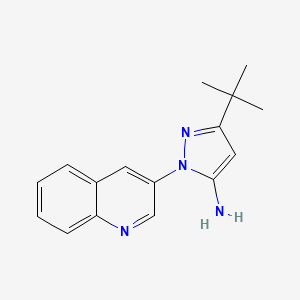
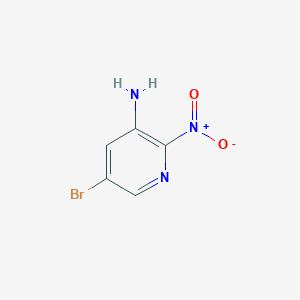
![tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate](/img/structure/B1444318.png)
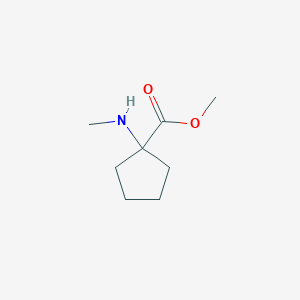
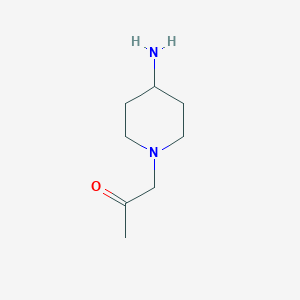
![3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-](/img/structure/B1444323.png)